molecular formula C2H2N4 B1252208 1,2,3,4-Tetrazine CAS No. 290-42-6

1,2,3,4-Tetrazine

Cat. No. B1252208
CAS RN: 290-42-6
M. Wt: 82.06 g/mol
InChI Key: DPOPAJRDYZGTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-tetrazine is a tetrazine.

Scientific Research Applications

  • Bioorthogonal Coupling Agents and Imaging : 1,2,4,5-Tetrazines have been recognized for their role as bioorthogonal coupling agents. They've been applied in intracellular small molecule imaging, genetically targeted protein tagging, post-synthetic DNA labeling, nanoparticle-based clinical diagnostics, and in-vivo imaging. This suggests their significant potential in biological and medical research fields (Yang et al., 2012).

  • Coordination Chemistry : The coordination chemistry of 1,2,4,5-tetrazines is notable for electron and charge transfer phenomena. These tetrazines, rich in heteroatoms, can effectively bridge metal centers, contributing to their applications in supramolecular materials (Kaim, 2002).

  • High Energy Density Materials : 1,2,3,4-Tetrazine 1,3-dioxide is emerging as a potential energetic moiety in high energy density materials. The synthesis and development of compounds like benzo-1,2,3,4-tetrazine 1,3-dioxide and pyrido-1,2,3,4-tetrazine 1,3-dioxide show the relevance of tetrazine in this field (Zhong-xue, 2012).

  • Fluorescence and Electrochemistry : Research on 1,2,4,5-Tetrazines over the past two decades has highlighted their unique physico-chemical properties, especially in fluorescence and electrochemistry. This suggests their applicability in various optical and electronic devices (Miomandre & Audebert, 2020).

  • Thermal Behavior and Energetic Materials : Studies on the synthesis and thermal behavior of various 1,2,3,4-tetrazine derivatives indicate their potential as high-performance energetic materials, showcasing their stability and reactivity under different conditions (Chavez et al., 2015).

  • Bioorthogonal Chemistry for In Vivo Imaging : Tetrazine cycloadditions have been applied in live cell and in vivo chemistry, particularly for imaging and diagnostics. This includes synthesis of tetrazine and dienophile precursors suitable for in vivo studies, demonstrating its versatility in biomedical applications (Šečkutė & Devaraj, 2013).

properties

CAS RN

290-42-6

Product Name

1,2,3,4-Tetrazine

Molecular Formula

C2H2N4

Molecular Weight

82.06 g/mol

IUPAC Name

tetrazine

InChI

InChI=1S/C2H2N4/c1-2-4-6-5-3-1/h1-2H

InChI Key

DPOPAJRDYZGTIR-UHFFFAOYSA-N

SMILES

C1=CN=NN=N1

Canonical SMILES

C1=CN=NN=N1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrazine
Reactant of Route 2
1,2,3,4-Tetrazine
Reactant of Route 3
1,2,3,4-Tetrazine
Reactant of Route 4
1,2,3,4-Tetrazine
Reactant of Route 5
1,2,3,4-Tetrazine
Reactant of Route 6
1,2,3,4-Tetrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.